molecular formula C17H21NO4S B14879033 N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B14879033
M. Wt: 335.4 g/mol
InChI Key: WRIOTVNNJMXOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a hydroxyphenylpropyl group with a methoxy-methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-hydroxy-3-phenylpropylamine, which is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with amino acid residues, potentially inhibiting enzyme activity. The methoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-13-8-9-16(22-2)17(12-13)23(20,21)18-11-10-15(19)14-6-4-3-5-7-14/h3-9,12,15,18-19H,10-11H2,1-2H3

InChI Key

WRIOTVNNJMXOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.